4-CHLORO-1-ETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-CHLORO-1-ETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienopyrimidine core, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-ETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Substitution Reactions: The chloro, ethyl, methyl, and propyl groups are introduced through various substitution reactions using appropriate alkylating agents and halogenating reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-ETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution with an amine could produce an amide derivative.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-ETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-1-ETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE: shares structural similarities with other thienopyrimidine and pyrazole derivatives.
Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core are known for their biological activities, including anticancer and antimicrobial properties.
Pyrazole Derivatives: Pyrazole-containing compounds are widely studied for their anti-inflammatory, analgesic, and antipyretic activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct biological or physical properties not found in other similar compounds.
Properties
IUPAC Name |
4-chloro-2-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2S/c1-4-6-10-7-11-15(25-10)19-9(3)22(16(11)24)20-14(23)13-12(17)8-18-21(13)5-2/h7-8H,4-6H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTSQGDBCDIBLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C(C=NN3CC)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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